(1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde
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Overview
Description
(1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde typically involves the chlorination of 5-methylcyclopenta-2,4-diene-1-carbaldehyde. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-chloro-5-methylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 2-chloro-5-methylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde exerts its effects involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde: Lacks the stereochemistry of the (1R) isomer.
5-methylcyclopenta-2,4-diene-1-carbaldehyde: Lacks the chlorine substitution.
2-chloro-5-methylcyclopenta-2,4-diene-1-methanol: The reduced form of the aldehyde.
Properties
CAS No. |
508242-25-9 |
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Molecular Formula |
C7H7ClO |
Molecular Weight |
142.58 g/mol |
IUPAC Name |
(1R)-2-chloro-5-methylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H7ClO/c1-5-2-3-7(8)6(5)4-9/h2-4,6H,1H3/t6-/m0/s1 |
InChI Key |
KSBMTZQTEKWSDD-LURJTMIESA-N |
Isomeric SMILES |
CC1=CC=C([C@H]1C=O)Cl |
Canonical SMILES |
CC1=CC=C(C1C=O)Cl |
Origin of Product |
United States |
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